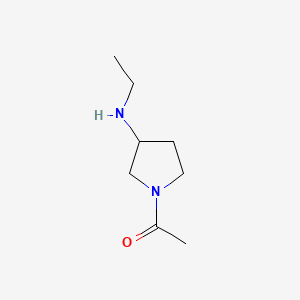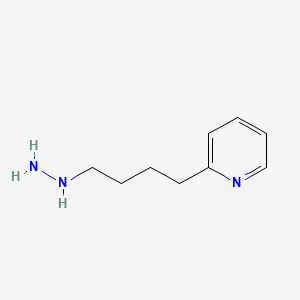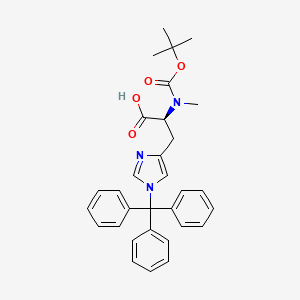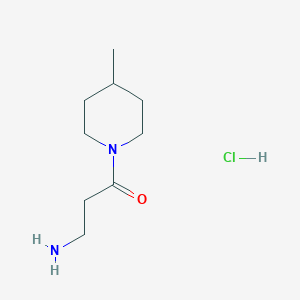
Ethyl 2-(pyridin-4-yl)isonicotinate
Übersicht
Beschreibung
Ethyl 2-(pyridin-4-yl)isonicotinate, also known as ethyl 2-(4-pyridyl)isozinanecarboxylate, is a chemical compound with a pyridine ring attached to a nicotinic acid derivative. It is an organic building block used in the synthesis of various pharmaceutical and biologically active compounds .
Synthesis Analysis
The synthesis of 4-pyridinemethanol, a related compound, has been reported by electrochemical reduction of ethyl isonicotinate using an undivided flow electrolysis cell . The experiments were conducted under different conditions, including applied charge, initial concentration of ethyl isonicotinate and H2SO4, current density, and electrode materials .Molecular Structure Analysis
The molecular formula of this compound is C13H12N2O2 . It has a molecular weight of 228.25 g/mol .Chemical Reactions Analysis
The electrochemical reduction of ethyl isonicotinate has been studied, leading to the synthesis of 4-pyridinemethanol . This reaction was conducted in an undivided flow electrolysis cell under various conditions .Physical And Chemical Properties Analysis
This compound is a clear colorless to light brown liquid . More detailed physical and chemical properties are not available in the retrieved papers.Wissenschaftliche Forschungsanwendungen
Enzymatic Synthesis and Kinetics
Ethyl 2-(pyridin-4-yl)isonicotinate has been studied for its role in the enzymatic synthesis of isoniazid, a crucial antituberculosis agent. Research by Yadav et al. (2005) explored the reaction of ethyl isonicotinate with hydrazine hydrate, catalyzed by different immobilized lipases, to produce isoniazid. The study provides a kinetic model of the reaction, highlighting the potential for biocatalytic processes in pharmaceutical synthesis (Yadav, Joshi, & Lathi, 2005).
Antimicrobial Activity
Compounds derived from reactions involving isonicotinic acid hydrazide, such as 1,2,4-triazoles, have been synthesized and evaluated for their antimicrobial activities. A study by Bayrak et al. (2009) synthesized novel 1,2,4-triazoles and tested them against various microbial strains, revealing good to moderate antimicrobial efficacy, which underscores the potential of these compounds in developing new antimicrobial agents (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009).
Polymer Science
The protective capabilities of 2-(pyridin-2-yl)ethanol for carboxylic acids in polymer science were explored by Elladiou and Patrickios (2012). This research highlights the utility of pyridine derivatives in polymer synthesis, demonstrating how they can be used as protecting groups for methacrylic acid, facilitating the production of polymers with potential applications in various fields, including materials science (Elladiou & Patrickios, 2012).
Coordination Polymers and Structural Diversity
Hu et al. (2016) synthesized coordination polymers using isomeric compounds derived from ethyl ester and pyridine, highlighting the influence of ligand structure on the formation of novel coordination polymers with potential applications in catalysis, molecular recognition, and material science (Hu, Wang, Qian, Peng, & Huang, 2016).
MRI Contrast Agents
Rastogi et al. (2017) developed manganese(II) complexes with ligands derived from pyridin-2-yl)hydrazono derivatives, demonstrating their application as dual contrast agents for T1 and T2 weighted magnetic resonance imaging. This study illustrates the potential of this compound derivatives in enhancing MRI diagnostics, particularly for identifying pathological conditions like Alzheimer's disease (Rastogi, Tyagi, Singh, Kumar, Singh, Ghosh, & Roy, 2017).
Wirkmechanismus
While the specific mechanism of action for Ethyl 2-(pyridin-4-yl)isonicotinate is not mentioned in the retrieved papers, related compounds have shown various biological activities. For instance, 4-pyridinemethanol, a product of the electrochemical reduction of ethyl isonicotinate, is used in the preparation of coordination compounds with antibacterial, antifungal, and anticancer activities .
Zukünftige Richtungen
The use of Ethyl 2-(pyridin-4-yl)isonicotinate in the synthesis of novel compounds with potential biological activities is a promising area of research . For instance, spin-state switching in isomeric iron(II) complexes composed of tridentate all nitrogen coordinating ligands—ethyl 2,6-bis(1H-pyrazol-1-yl)isonicotinate (BPP-COOEt, L1) and (2,6-di(1H-pyrazol-1-yl)pyridin-4-yl)methylacetate (BPP-CH2OCOMe, L2)—is controlled by the nature of the substituent at the fourth position of the pyridine ring of the BPP skeleton . This indicates that technologically relevant spin-state switching profiles based on mononuclear iron(II) complexes can be obtained .
Eigenschaften
IUPAC Name |
ethyl 2-pyridin-4-ylpyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-2-17-13(16)11-5-8-15-12(9-11)10-3-6-14-7-4-10/h3-9H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJJXNPHLSQYDCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC=C1)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101287545 | |
| Record name | Ethyl [2,4′-bipyridine]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101287545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214381-94-8 | |
| Record name | Ethyl [2,4′-bipyridine]-4-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1214381-94-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl [2,4′-bipyridine]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101287545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















